molecular formula C13H24N2O2 B13769975 N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide CAS No. 57632-65-2

N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13769975
CAS No.: 57632-65-2
M. Wt: 240.34 g/mol
InChI Key: NDGMGZDZOXTYQZ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrrolidine (B122466) Derivatives in Chemical Research

The study of pyrrolidine derivatives has a rich history, deeply intertwined with the exploration of natural products. The pyrrolidine nucleus is a common motif in many alkaloids, which are naturally occurring nitrogenous compounds produced by a large variety of organisms. Early investigations into these alkaloids revealed the prevalence of the pyrrolidine ring and sparked interest in its chemical properties and synthesis.

Over the decades, the significance of pyrrolidine derivatives has expanded far beyond natural product chemistry. In medicinal chemistry, the pyrrolidine scaffold is considered a "privileged" structure. This is due to its ability to serve as a versatile framework for the design of therapeutic agents that can interact with a wide range of biological targets. The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for effective binding to enzymes and receptors. This has led to the incorporation of the pyrrolidine motif into numerous approved drugs for various diseases.

Structural Classification and Nomenclature of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide

This compound is a polysubstituted pyrrolidine derivative. Its structure is composed of several key functional groups that define its classification and chemical behavior.

Structural Breakdown:

ComponentDescription
Pyrrolidine Ring A five-membered saturated heterocycle containing one nitrogen atom.
5-Oxo Group A carbonyl group at the 5-position of the pyrrolidine ring, forming a lactam (a cyclic amide). This specific lactam is also known as a pyroglutamate (B8496135) structure.
2-Carboxamide (B11827560) Group An amide functional group attached to the 2-position of the pyrrolidine ring.
N,N-Dibutyl Groups Two butyl groups attached to the nitrogen atom of the carboxamide moiety.

Nomenclature:

The systematic IUPAC name, this compound, is derived according to established nomenclature rules. The parent structure is identified as the pyrrolidine ring. The "5-oxo" prefix indicates the presence of a ketone group at the fifth position of the ring. The "2-carboxamide" suffix denotes the amide group at the second position. Finally, "N,N-Dibutyl" specifies that two butyl substituents are located on the nitrogen atom of this amide group. The stereochemistry at the 2-position, if known, would be designated with an (S) or (R) prefix.

Relevance of the Pyrrolidine Carboxamide Moiety in Complex Molecular Architectures

The pyrrolidine carboxamide moiety is a significant structural unit in the design and synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The combination of the rigidifying lactam ring and the versatile carboxamide group provides a scaffold that can be readily functionalized to explore structure-activity relationships.

The amide bond of the carboxamide group is a key feature, as it can participate in hydrogen bonding interactions, which are fundamental to molecular recognition processes in biological systems. The nature of the substituents on the amide nitrogen (in this case, two butyl groups) can be varied to modulate properties such as solubility, lipophilicity, and metabolic stability. This allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57632-65-2

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H24N2O2/c1-3-5-9-15(10-6-4-2)13(17)11-7-8-12(16)14-11/h11H,3-10H2,1-2H3,(H,14,16)

InChI Key

NDGMGZDZOXTYQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1CCC(=O)N1

Origin of Product

United States

Chemical Reactivity and Transformation of N,n Dibutyl 5 Oxopyrrolidine 2 Carboxamide

Reactivity of the Pyrrolidine (B122466) Ring System

The core of the molecule is the 5-oxopyrrolidine ring, a five-membered lactam. Its reactivity is characterized by transformations involving the ring structure itself and substitutions at the ring's carbon atoms.

Electrophilic Aromatic Substitution on Substituted Pyrrolidines

It is crucial to clarify that the term "Electrophilic Aromatic Substitution" is not applicable to the N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide ring system. The pyrrolidine ring is aliphatic and non-aromatic; therefore, it does not undergo substitution reactions via the mechanisms characteristic of aromatic compounds like benzene (B151609) or pyridine.

However, the ring system can undergo electrophilic substitution reactions at carbon atoms, particularly those activated by adjacent functional groups. The carbons alpha to the ring's carbonyl group (at C-3 and C-4) can be deprotonated under suitable basic conditions to form an enolate. This enolate can then react with various electrophiles. For N-protected pyroglutamic esters, alkylation at the C-4 position is a common method for functionalization, proceeding through the formation of a lithium enolate that reacts with electrophiles like allylic halides. clockss.org This suggests that this compound could potentially be functionalized at the C-4 position under similar conditions.

Ring-Opening and Rearrangement Reactions

The lactam ring of the 5-oxopyrrolidine system is susceptible to cleavage under various conditions, most notably through hydrolysis. Analogous to the ring-opening of pyroglutamic acid itself, the lactam can be hydrolyzed under either strong acidic or basic conditions. thieme-connect.de This reaction breaks the amide bond within the ring (between N-1 and C-5) to yield a derivative of glutamic acid. For this compound, hydrolysis would result in the formation of N,N-dibutylglutamine derivatives.

Studies on related pyroglutamic diketopiperazines show that the five-membered pyroglutamate (B8496135) ring can be opened by nucleophiles such as amines under basic conditions to yield pyroglutamides. acs.org This indicates that the lactam carbonyl is an active site for nucleophilic attack, leading to ring scission.

Reaction Type Conditions Expected Product from this compound
Acidic HydrolysisStrong Acid (e.g., HCl), Heat2-(N,N-dibutylcarbamoyl)glutamic acid
Basic HydrolysisStrong Base (e.g., NaOH), HeatSalt of 2-(N,N-dibutylcarbamoyl)glutamic acid
AminolysisAmine Nucleophile, Basic ConditionsN-substituted 2-(N,N-dibutylcarbamoyl)glutamine derivative

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

A thorough understanding of the SAR for this compound would necessitate systematic modifications at three key positions: the pyrrolidine nitrogen (N1), the N,N-dibutyl groups of the carboxamide, and the carbon atoms of the pyrrolidine ring (C3 and C4). However, specific studies detailing these modifications and their impact on biological activity for this compound have not been found.

The nitrogen atom of the pyrrolidine ring is a common site for derivatization in related molecules to explore its role in receptor binding and to modify the compound's physicochemical properties. Typical modifications could include N-alkylation or N-acylation.

N-Alkylation: The introduction of various alkyl or arylalkyl groups on the pyrrolidine nitrogen could influence the molecule's lipophilicity, steric profile, and potential interactions with biological targets.

N-Acylation: The addition of acyl groups could introduce new hydrogen bond donors or acceptors and alter the electronic properties of the pyrrolidine ring.

Without experimental data, it is not possible to provide a table of specific N-substituted derivatives of this compound and their corresponding biological activities.

Modification of the N,N-dibutyl groups of the carboxamide at position 2 of the pyrrolidine ring represents another key strategy for SAR studies. These lipophilic chains are likely to be involved in hydrophobic interactions with a biological target.

Potential modifications could include:

Varying the chain length (e.g., replacing butyl with ethyl, propyl, or pentyl groups).

Introducing branching (e.g., using isobutyl or sec-butyl groups).

Incorporating functional groups (e.g., hydroxyl, amino, or halogen atoms) at different positions on the butyl chains.

The purpose of these modifications would be to probe the size and nature of the hydrophobic pocket of a potential target protein. However, no studies detailing such modifications for this compound are available.

The carbon atoms at positions 3 and 4 of the 5-oxopyrrolidine ring offer further opportunities for derivatization to explore the spatial requirements of a binding site.

Substitution at C3 and C4: Introducing substituents at these positions can affect the conformation of the five-membered ring and introduce new points of interaction. The stereochemistry of these substituents would also be a critical factor in determining biological activity.

Again, the scientific literature lacks specific examples of such modifications being performed on the this compound scaffold and the resulting impact on its activity.

Advanced Spectroscopic and Structural Elucidation of N,n Dibutyl 5 Oxopyrrolidine 2 Carboxamide Analogues

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide in solution. It provides critical insights into the molecule's connectivity, configuration at the chiral center, and its preferred conformations.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton coupling networks within the molecule. For this compound, this technique would establish the connectivity of protons within the pyrrolidine (B122466) ring (H2 through H3 to H4) and along each of the N-butyl chains. For example, the proton at the C2 position would show a correlation to the two diastereotopic protons at the C3 position.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is fundamental for assigning the carbon signals based on the already-assigned proton signals. It allows for the clear identification of the CH, CH₂, and CH₃ groups in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the H2 proton to the amide carbonyl carbon (C=O) and the lactam carbonyl carbon (C5).

Correlations from the protons on the methylene (B1212753) group of the butyl chains (adjacent to the amide nitrogen) to the amide carbonyl carbon.

Correlations from the H4 protons to the lactam carbonyl carbon (C5).

Studies on analogous pyroglutamic acid amides demonstrate that the combination of these 2D NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the core structure and the nature of the N-substituents. semanticscholar.org The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can further provide information about the preferred conformation of the five-membered ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
C2 (CH) ~4.2-4.5 ~58-62 C1' (Amide C=O), C5 (Lactam C=O) H3
C3 (CH₂) ~2.0-2.4 ~28-32 C2, C5 H2, H4
C4 (CH₂) ~2.2-2.6 ~24-28 C2, C5 H3
C5 (C=O) - ~175-180 - -
C1' (C=O) - ~170-174 - -
N-CH₂ ~3.2-3.6 ~45-49 C1' (Amide C=O) N-CH₂-CH₂
N-CH₂-CH₂ ~1.4-1.7 ~29-33 N-CH₂ N-CH₂, N-CH₂-CH₂-CH₂
N-CH₂-CH₂-CH₂ ~1.2-1.5 ~19-22 N-CH₂ N-CH₂-CH₂, N-CH₃

Chiral Shift Reagents for Enantiomeric Excess Determination

Since the C2 position of the pyrrolidine ring is a stereocenter, samples of this compound can exist as a racemic mixture or as an enantiomerically enriched preparation. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), can be used to determine the enantiomeric excess (% ee). CSRs, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral molecules that can reversibly bind to the substrate.

This binding forms diastereomeric complexes that have different magnetic environments. As a result, in the ¹H NMR spectrum, a single peak corresponding to a specific proton in the racemic substrate will split into two separate peaks, one for each enantiomer. The relative integration of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. The carbonyl oxygens of the amide and lactam groups in this compound are effective binding sites for these lanthanide-based reagents.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental formula. Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be elucidated, providing valuable structural information.

Under electrospray ionization (ESI), the molecule would be expected to form a protonated molecular ion, [M+H]⁺. In techniques like electron ionization (EI), a molecular ion [M]⁺˙ would be observed. The subsequent fragmentation of this ion provides a characteristic fingerprint. For this compound, the fragmentation pathways are expected to be dominated by cleavages at the amide and lactam functionalities and within the N-alkyl chains. nasa.gov

Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the amide nitrogen is a common pathway for N-alkyl amides, leading to the formation of stable iminium ions. libretexts.org

Loss of Alkyl Chains: Neutral loss of fragments from the butyl chains (e.g., loss of propene, C₃H₆, or a propyl radical, C₃H₇•) is expected.

Ring Opening: Cleavage of the pyrrolidinone ring, often initiated by the loss of carbon monoxide (CO) from the lactam carbonyl, is a characteristic fragmentation for pyroglutamate (B8496135) derivatives. mjcce.org.mk

Amide Bond Cleavage: Scission of the amide bond can lead to fragments corresponding to the pyroglutamyl cation and the dibutylamine (B89481) radical or vice versa.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₃H₂₄N₂O₂; Exact Mass: 240.1838)

m/z (Predicted) Possible Formula Description
241.1916 [C₁₃H₂₅N₂O₂]⁺ Protonated Molecular Ion [M+H]⁺
198.1497 [C₁₀H₁₈N₂O₂]⁺ Loss of Propene (C₃H₆) from a butyl chain
184.1341 [C₉H₁₈NO₂]⁺ Loss of a Butyl Radical and subsequent rearrangement
128.0712 [C₇H₁₀NO]⁺ Pyroglutamyl cation (after amide bond cleavage)
112.0398 [C₅H₆NO₂]⁺ Fragment from ring cleavage

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, this technique provides rapid confirmation of the key structural motifs.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl stretching vibrations.

Lactam C=O Stretch: The five-membered ring lactam carbonyl typically exhibits a strong absorption at a relatively high frequency due to ring strain, generally in the range of 1680-1720 cm⁻¹.

Tertiary Amide C=O Stretch: The tertiary amide carbonyl (the "amide I" band) typically shows a strong absorption in the region of 1630-1670 cm⁻¹. The presence of two distinct, strong peaks in this region would be a clear indicator of the two different carbonyl environments.

C-N Stretch: The C-N stretching vibrations of the amide and lactam groups would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

C-H Stretch: The aliphatic C-H stretching vibrations from the pyrrolidine ring and the butyl chains would be observed as a series of sharp peaks in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and can be useful for studying the molecule in different states. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aliphatic C-H Stretching 2850-3000 Medium-Strong
Lactam C=O Stretching 1680-1720 Strong
Amide C=O Stretching (Amide I) 1630-1670 Strong
CH₂ Scissoring 1450-1470 Medium

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique would yield accurate measurements of bond lengths, bond angles, and torsion angles for this compound, revealing the exact conformation of the molecule in the crystal lattice. nih.gov

The analysis would confirm the geometry of the pyrrolidinone ring, which is typically found in an envelope or twisted conformation. It would also define the orientation of the N,N-dibutylcarboxamide substituent relative to the ring.

A crucial aspect of crystallographic analysis is the study of intermolecular interactions, which govern how the molecules pack together to form a crystal. mdpi.com Since this compound is a tertiary amide and lactam, it lacks N-H protons and therefore cannot act as a donor in classical N-H···O hydrogen bonds, which are common in primary and secondary amides. rsc.orgresearchgate.net Instead, the crystal packing would likely be dominated by:

Weak C-H···O Hydrogen Bonds: Interactions between the slightly acidic C-H bonds on the pyrrolidine ring or butyl chains and the electronegative carbonyl oxygen atoms could play a significant role in the supramolecular assembly. nih.gov

Dipole-Dipole Interactions: The polar carbonyl groups create significant molecular dipoles, and the alignment of these dipoles between adjacent molecules would be an important packing force.

Chromatographic Techniques for Purity Assessment and Chiral Separation

Chromatographic methods are essential for determining the purity of a synthesized sample of this compound and for separating its enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (as the amide and lactam chromophores absorb UV light) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing chemical purity. A pure sample would ideally show a single peak in the chromatogram. The area of the main peak relative to any impurity peaks can be used to quantify the purity. Reverse-phase HPLC would be a suitable method for this moderately polar compound. sielc.com

Chiral Separation: To separate the (R)- and (S)-enantiomers, chiral chromatography is required. This is typically achieved using HPLC with a chiral stationary phase (CSP). CSPs are packed with a chiral material that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for the separation of a wide range of chiral compounds, including pyrrolidinone derivatives. researchgate.net The choice of mobile phase (often a mixture of alkanes and an alcohol like isopropanol) is critical for achieving optimal separation (resolution) of the two enantiomeric peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the assessment of purity and the separation of this compound and its analogues from reaction mixtures and biological matrices. The versatility of HPLC allows for the fine-tuning of separation conditions to achieve optimal resolution of the target compound from starting materials, byproducts, and degradation products. Reverse-phase (RP) HPLC is the most common modality employed for these non-polar to moderately polar compounds.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or phenyl-hexyl column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with acidic additives such as formic acid or phosphoric acid to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and any acidic or basic functionalities in the analytes. sielc.com For instance, the analysis of (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide, an analogue of the title compound, can be achieved using a reverse-phase method with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The monitoring of reaction progress and the determination of product purity are critical applications of HPLC in the synthesis of pyroglutamic acid derivatives. mdpi.com Researchers often monitor reactions by taking aliquots at various time points and analyzing them by HPLC to determine the consumption of reactants and the formation of products. mdpi.comsemanticscholar.org For example, the synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides was monitored by HPLC, and the purity of the final products was confirmed using specific mobile phases and flow rates. mdpi.comsemanticscholar.org The retention time (t_R_) is a key parameter used to identify compounds, although it may vary slightly with long-term column use. semanticscholar.org

The selection of the stationary phase, mobile phase composition, gradient, flow rate, and detector wavelength are all critical parameters that must be optimized for each specific analogue to achieve baseline separation and accurate quantification. UV detection is commonly employed, with the wavelength set to a value where the analyte exhibits strong absorbance, typically around 210 nm for compounds lacking a strong chromophore. merckmillipore.com

Table 1: HPLC Parameters for the Analysis of N,N-Disubstituted-5-oxopyrrolidine-2-carboxamide Analogues

Analyte/AnalogueColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (t_R)Reference
(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamideNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidNot SpecifiedUV/MSNot Specified sielc.com
(2S,3S)-3-Benzoyl-N-((S)-1-(3,4-dichlorophenyl)ethyl)-5-oxopyrrolidine-2-carboxamidePhenomenex Phenyl-Hexyl, 5 µmA: H₂O + 0.1% HCOOH; B: MeCN + 0.1% HCOOH (Gradient)0.7UV11.1 min mdpi.comsemanticscholar.org
(2S,3S)-N-((S)-1-(4-methoxyphenyl)ethyl)-5-oxo-3-(thiophen-2-oyl)pyrrolidine-2-carboxamidePhenomenex Phenyl-Hexyl, 5 µmA: H₂O + 0.1% HCOOH; B: MeCN + 0.1% HCOOH (Gradient)0.7UV7.0 min mdpi.com
Pyroglutamic AcidSeQuant® ZIC®-HILIC, 5 µmA: 10 mM KH₂PO₄ pH 3; B: Acetonitrile (Gradient)1.0UV (210 nm)4.2 min merckmillipore.com

Chiral HPLC for Enantiomer Resolution

The 2-carboxamide (B11827560) substituent on the pyrrolidine ring of this compound creates a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images known as enantiomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. researchgate.net Chiral HPLC is the most powerful and widely used technique for the analytical and preparative-scale resolution of enantiomers. nih.govmdpi.com

The direct resolution of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.net CSPs are composed of a chiral selector immobilized onto a solid support (typically silica (B1680970) gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. researchgate.net Differences in the stability and steric or electronic interactions of these complexes lead to different retention times for the two enantiomers, enabling their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including those with lactam structures. mdpi.comnih.gov The choice of mobile phase is critical for achieving enantioselectivity. Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile) modes can be employed, and the specific conditions must be screened and optimized for the target analytes. mdpi.comnih.gov The resolution factor (Rs) is a quantitative measure of the separation quality, with a value of 1.5 or greater indicating baseline resolution. researchgate.net

For analogues of this compound, a systematic screening of different CSPs and mobile phases would be the first step in method development. mdpi.com For example, the enantioselective HPLC resolution of a δ-lactam was successfully achieved using a Chiralpak IA column, a polysaccharide-based CSP, allowing for the isolation of both enantiomers with high purity. mdpi.com Similarly, macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T, V) have demonstrated enantioselectivity for a variety of chiral compounds under different elution modes. nih.gov The careful evaluation of mobile phase composition, including organic modifiers and additives, is crucial for optimizing retention and enantioselectivity. nih.gov

Table 2: Representative Chiral HPLC Conditions for Enantiomer Resolution of Analogous Compounds

Compound ClassChiral Stationary Phase (CSP)Mobile PhaseElution ModeResolution (Rs)Reference
δ-Lactam Carboxylic AcidChiralpak IA (Amylose derivative)n-Hexane/2-Propanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Normal Phase> 1.5 mdpi.com
Carboxylic Acids (as diastereomeric amides)Silica GelNot SpecifiedNormal Phase1.79 nih.gov
Xanthonic Amide DerivativesChirobiotic™ T (Teicoplanin)n-Hexane/Ethanol (80:20, v/v)Normal Phase≥ 1.00 nih.gov
Xanthonic Amide DerivativesChirobiotic™ V (Vancomycin)Methanol/Acetic Acid/Triethylamine (B128534) (100:0.02:0.01, v/v/v)Polar Ionic> 1.5 nih.gov
General Racemic CompoundsCHIRALPAK IC (Cellulose derivative)n-Hexane/Ethyl Acetate/Diethylamine (70:30:0.1, v/v/v)Normal PhaseNot Specified researchgate.net

Computational and Theoretical Investigations of N,n Dibutyl 5 Oxopyrrolidine 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods are used to predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to explain the relationship between a molecule's chemistry and its biological activity. researchgate.net For a molecule like N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide, DFT calculations can be employed to determine its optimized geometric configuration, total energy, and the enthalpy of formation. scispace.com

These studies involve calculating the molecule's electronic properties to find the most stable conformers by analyzing all stationary points on the potential energy surface. scispace.com Such calculations provide insights into the ground state geometry and the energy of transition states, which is crucial for understanding reaction mechanisms and molecular stability. The data generated from DFT studies, such as orbital energies (HOMO and LUMO), can help in predicting the molecule's reactivity and kinetic stability.

Table 1: Representative Data from DFT Calculations for a Pyrrolidine (B122466) Carboxamide Scaffold

Parameter Description Typical Predicted Value
Total Energy The total energy of the molecule in its optimized geometry. Varies based on basis set
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. ~ -6.5 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. ~ -0.5 to -1.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. ~ 5.5 to 6.5 eV
Dipole Moment A measure of the net molecular polarity. ~ 3.0 to 5.0 Debye

Note: The values presented are illustrative for a generic pyrrolidine carboxamide structure and would require specific calculations for this compound.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of regions that are prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, different colors represent different values of electrostatic potential. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net For this compound, these areas would be concentrated around the carbonyl oxygen atoms of the pyrrolidone ring and the carboxamide group. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net The MEP surface provides a visual representation of the charge distribution and is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Molecular Docking Studies of Pyrrolidine Carboxamide Interactions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used in structure-based drug design to predict the binding conformation of small molecule ligands to the active site of a target protein. researchgate.net Studies on related carboxamide-containing compounds have demonstrated the utility of this approach. For instance, various carboxamide derivatives have been investigated as potential inhibitors for targets like the main protease (Mpro) of SARS-CoV-2 and Lysine-Specific Demethylase 1 (LSD1). nih.govnih.govpreprints.org

In a typical docking study, the ligand, such as a pyrrolidine carboxamide derivative, is placed in the binding site of a macromolecule, and its conformation and orientation are systematically explored. The stability of the resulting complex is assessed using a scoring function, which estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives identified crucial interactions with residues like Asn535 in the LSD1 binding site. preprints.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov By identifying the physicochemical properties that correlate with activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding the design of more effective compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These approaches have been successfully applied to series of carboxamide-containing inhibitors to understand their structure-activity relationships. For example, 3D-QSAR models developed for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors showed good predictive capabilities, with high correlation coefficients (q²) and conventional correlation coefficients (r²). nih.govresearchgate.net The graphical output of these models, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Binding Kinetics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations provide detailed information on the dynamic behavior of a ligand-protein complex, offering insights into its stability, conformational changes, and binding kinetics that are not available from static docking poses. nih.govmdpi.com

Simulations can confirm the stability of a ligand within a binding pocket and explore its conformational behavior in a physiological environment. nih.gov For instance, MD simulations were used to confirm the binding stability of a carboxamide-based inhibitor within the binding cavity of the SARS-CoV-2 main protease. nih.gov These simulations, which can span from nanoseconds to microseconds, track the trajectory of the complex, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to assess stability and the identification of persistent intermolecular interactions, such as hydrogen bonds. mdpi.com

In Silico Prediction of Physico-Chemical Properties and ADME Descriptors

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico methods allow for the rapid prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties from the chemical structure alone, helping to identify candidates with favorable drug-like profiles. nih.govchemmethod.com

Various computational tools and web servers, such as SwissADME, can predict a range of physicochemical descriptors and pharmacokinetic properties. mdpi.commdpi.com These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound. nih.gov For this compound, these tools can predict properties such as lipophilicity (LogP), aqueous solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. mdpi.comnih.gov

Table 2: Predicted Physicochemical and ADME Properties for this compound

Property/Descriptor Predicted Value Significance
Molecular Formula C13H24N2O2 -
Molecular Weight 240.34 g/mol Conforms to Lipinski's rule (< 500)
LogP (Lipophilicity) 1.5 - 2.5 Indicates good balance between solubility and permeability
Topological Polar Surface Area (TPSA) 52.4 Ų Suggests good cell permeability (< 140 Ų) nih.gov
Hydrogen Bond Donors 0 Conforms to Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors 3 Conforms to Lipinski's rule (≤ 10)
Rotatable Bonds 7 Indicates molecular flexibility
GI Absorption High Predicted to be well-absorbed from the gastrointestinal tract
BBB Permeant Yes/No Prediction can vary based on the model used
Bioavailability Score ~0.55 Represents the fraction of an administered dose that reaches systemic circulation nih.gov

Note: These values are generated from computational prediction models and are intended for theoretical evaluation. They are not experimentally determined values.

Research Applications and Investigation of Molecular Interactions

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

The 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) core of N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is a highly valued chiral synthon in asymmetric synthesis. google.comscispace.comresearchgate.net Its rigid, cyclic structure and multiple functional groups—a lactam, a carboxylic acid, and a chiral center at position 2—make it an ideal starting material for the stereoselective synthesis of complex molecules. researchgate.netnih.gov

In organic synthesis, pyroglutamic acid derivatives serve as versatile building blocks for creating a wide range of biologically active compounds and pharmaceuticals. researchgate.netmdpi.com The carboxylic acid function can be readily converted into amides, such as the N,N-dibutylamide in the title compound, esters, or other functional groups, providing a handle for further molecular elaboration. chemimpex.com For instance, these intermediates are used in the synthesis of novel amino acids, peptide mimics, and constrained analogues of bioactive peptides. google.com The lactam ring can also be selectively opened or modified to generate acyclic chiral molecules or other heterocyclic systems. This strategic use of the pyroglutamic acid scaffold allows chemists to construct intricate molecular architectures with precise control over stereochemistry, which is crucial for biological function. nih.gov

Exploration in Materials Science and Polymer Chemistry

While specific studies on this compound in materials science are not prominent, the foundational pyrrolidone structure is extensively used in polymer chemistry. The most notable example is Polyvinylpyrrolidone (PVP), a water-soluble polymer derived from the monomer N-vinylpyrrolidone. euacademic.orgnih.gov PVP is recognized for its excellent biocompatibility, low toxicity, chemical stability, and good binding properties, making it a valuable component in pharmaceutical formulations, cosmetics, and biomedical applications. euacademic.orgnih.gov

Research has also been conducted on the synthesis of polymers featuring pyrrolidone-containing side chains. acs.orgacs.org These polymers often exhibit unique properties conferred by the polar lactam group, such as enhanced water solubility and the ability to interact with other molecules through hydrogen bonding. euacademic.org The incorporation of the pyrrolidone moiety can reduce the toxicity of materials and improve the performance of various tensile structures. euacademic.org Although the direct application of this compound as a monomer or material precursor is not well-documented, the broader field of pyrrolidone-based polymers demonstrates the potential utility of this chemical scaffold in creating functional materials.

Investigation as Ligands or Organocatalysts in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in the field of asymmetric organocatalysis. nih.govnih.govresearchgate.net Derivatives of the amino acid L-proline, which shares the pyrrolidine core, are among the most successful organocatalysts for a wide array of stereoselective transformations. nih.govunibo.it These catalysts operate through key activation modes, such as the formation of nucleophilic enamines or electrophilic iminium ions, to facilitate carbon-carbon and carbon-heteroatom bond formation with high enantioselectivity. researchgate.net

The chiral pyrrolidine framework acts as an effective controller of stereochemistry, and its structure can be fine-tuned to optimize catalytic activity and selectivity for specific reactions. nih.govunibo.it Pyrrolidine derivatives are also widely employed as chiral ligands for transition metals in asymmetric catalysis. nih.gov While this compound itself has not been highlighted as a specific organocatalyst, its structural relationship to the proline family places it within a class of compounds of significant interest for the development of new catalytic systems for constructing complex chiral molecules. nih.govnih.gov

Studies of Enzyme Inhibition and Receptor Binding Mechanisms (In Vitro and In Silico)

The 5-oxopyrrolidine-2-carboxamide (B1618445) scaffold has been the subject of considerable investigation as a core structure for designing enzyme inhibitors and receptor ligands. The specific nature of the substituents on the pyrrolidine ring and the carboxamide nitrogen dictates the biological target and potency.

A significant area of research has identified pyrrolidine carboxamides as a novel and potent class of inhibitors against the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. nih.govnih.govacs.orgresearchgate.net InhA is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com It is the primary target of the frontline anti-tuberculosis drug isoniazid (B1672263). nih.gov However, the emergence of drug-resistant strains, often due to mutations that prevent the activation of the isoniazid prodrug, has created an urgent need for direct InhA inhibitors. nih.gov

Pyrrolidine carboxamides act as direct inhibitors of InhA, bypassing the need for metabolic activation and thus offering a potential solution to combat isoniazid-resistant tuberculosis. nih.gov High-throughput screening and subsequent structural optimization have led to the discovery of compounds with significant inhibitory activity. nih.govnih.gov For example, an initial lead compound from this class showed an IC₅₀ of 10.05 μM, and subsequent optimization improved this potency over 160-fold. nih.govnih.gov Further studies have identified inhibitors with IC₅₀ values in the nanomolar range. orientjchem.org X-ray crystallography has revealed that these inhibitors bind to the InhA active site, often in a manner dependent on the NADH cofactor, effectively blocking the substrate-binding pocket. researchgate.netmdpi.com

Inhibitory Activity of Pyrrolidine Carboxamide Derivatives against InhA
Compound Class/DescriptionInhA IC₅₀Reference
Initial Lead Pyrrolidine Carboxamide10.05 µM nih.gov
Optimized Arylamide-based Pyrrolidine Derivative90 nM orientjchem.org
Racemic Pyrrolidine Carboxamide Derivative140 nM orientjchem.org
Active Enantiomer of Pyrrolidine Carboxamide Derivative62 nM orientjchem.org
Co-crystalized Pyrrolidine Carboxamide Ligand0.39 µM researchgate.net

The versatility of the 5-oxopyrrolidine scaffold extends to the inhibition of other enzyme families.

Protein Kinases: The 5-oxopyrrolidine ring is a component of molecules designed as protein kinase inhibitors. vu.ltnih.gov Protein kinases are key regulators of cellular signaling pathways and are attractive targets for anticancer therapies. vu.lt In some designs, the 5-oxopyrrolidine moiety serves as a structural mimic of the core heterocyclic systems found in approved kinase inhibitors, potentially forming hydrogen bonds within the ATP-binding site of the enzyme. vu.ltnih.gov A series of novel 5-oxopyrrolidine-3-carbohydrazides were synthesized and evaluated as potential multikinase inhibitors. vu.ltnih.gov Molecular docking studies suggested that these compounds could exhibit high binding affinity to the active sites of key protein kinases such as BRAF and SCR. vu.ltnih.gov

Cholinesterases: The carboxamide functional group is a common feature in molecules designed to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Various classes of carboxamide derivatives, including N-benzylpiperidine carboxamides and benzofuran-2-carboxamides, have been synthesized and shown to be potent inhibitors of cholinesterases, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range against BChE. nih.govnih.gov These findings highlight the potential of the carboxamide moiety within this compound to contribute to interactions with the active sites of these enzymes.

The pyrrolidone scaffold and related carboxamide structures have also been explored as ligands for central nervous system receptors.

NMDA Receptor: Derivatives containing the 2-pyrrolidone ring have been identified as negative allosteric modulators (NAMs) of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. acs.orgnih.govacs.org NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory, and their dysfunction is implicated in various neurological and psychiatric disorders. acs.orgresearchgate.net Certain naturally occurring pyrrolidine derivatives have also been reported to act as NMDA receptor agonists. frontiersin.org

5-HT6 Receptor: The serotonin (B10506) 5-HT6 receptor is a promising target for treating cognitive deficits. nih.gov The carboxamide functional group has been incorporated into various scaffolds to develop potent 5-HT6R ligands. mdpi.comnih.gov For example, a series based on a 2-phenyl-1H-pyrrole-3-carboxamide core was developed to produce inverse agonists for this receptor. nih.gov Other studies on different carboxamide-containing molecules have reported high binding affinities for the 5-HT6 receptor, with Kᵢ values in the nanomolar range, demonstrating the importance of this functional group for receptor recognition. mdpi.comuniba.it

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems, aiding in the investigation of protein function and complex biological pathways. nih.govpitt.edu The development of a compound like this compound into a chemical probe would involve a systematic process of evaluating its biological activity, selectivity, and mechanism of action. While specific research on this exact compound as a chemical probe is not extensively documented, the broader class of pyrrolidine derivatives has been explored for various biological activities. nih.gov

The utility of a chemical probe is defined by its ability to interact with a specific biological target with high affinity and selectivity. nih.gov For this compound, the initial step would be to screen it against a variety of biological targets to identify any potential interactions. If a specific interaction is identified, further studies would be necessary to characterize the affinity and selectivity of the compound for its target. This often involves modifying the chemical structure to optimize its properties.

Fluorescent probes are a specific type of chemical probe that allows for the visualization of biological processes. nih.gov A derivative of this compound could potentially be developed into a fluorescent probe by attaching a fluorophore. Such a probe could then be used to track the distribution of the compound within cells or tissues, providing insights into its mechanism of action.

Structure-Activity Relationship (SAR) Profiling for Bioactive Pyrrolidine Carboxamides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. researchgate.net For the class of bioactive pyrrolidine carboxamides, SAR studies have provided valuable insights, particularly in the context of their activity as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain. nih.govrsc.org

Research on pyrrolidine amide derivatives has shown that modifications to different parts of the molecule can significantly impact its inhibitory potency and selectivity. nih.gov These studies often involve systematically altering the substituents on the pyrrolidine ring, the linker, and the terminal groups. nih.govrsc.org

Key findings from SAR studies on pyrrolidine carboxamide derivatives as NAAA inhibitors include:

Terminal Phenyl Group: Substituents on a terminal phenyl group can greatly influence the inhibitory activity. Small, lipophilic substituents are often preferred for optimal potency. nih.govrsc.org

Linker Flexibility: The nature of the linker connecting the pyrrolidine core to other parts of the molecule is crucial. Conformationally flexible linkers have been shown to increase inhibitory potency, though sometimes at the cost of reduced selectivity. Conversely, more rigid linkers may not enhance potency but can improve selectivity against other enzymes like fatty acid amide hydrolase (FAAH). nih.govrsc.org

Pyrrolidine Scaffold: The integrity of the pyrrolidine scaffold itself is often essential for maintaining inhibitory activity. mdpi.com

In the case of this compound, the two butyl groups on the amide nitrogen represent a specific structural feature. Based on general SAR principles for this class of compounds, these lipophilic butyl chains would be expected to influence the compound's interaction with its biological target. The size and conformation of these groups would play a significant role in how the molecule fits into a binding pocket.

The table below summarizes the general SAR trends observed for bioactive pyrrolidine carboxamides, which can be used to infer the potential properties of this compound.

Molecular FeatureGeneral SAR ObservationImplication for this compound
N-Substitution on Carboxamide The size and lipophilicity of substituents can significantly affect binding affinity and selectivity.The two butyl groups provide significant lipophilicity and steric bulk, which would influence its interaction with a target protein's binding site.
Pyrrolidine Ring The core scaffold is often essential for activity.The 5-oxopyrrolidine-2-carboxamide core provides a rigid framework for the presentation of the N,N-dibutyl groups.
Linker Region (if applicable) Flexibility and length of a linker between the pyrrolidine and another pharmacophore are critical for potency and selectivity. nih.govrsc.orgIn this specific molecule, the butyl groups are directly attached to the amide, making their conformation and interaction with the target direct.

Further research would be needed to specifically profile the SAR of this compound and to understand how the N,N-dibutyl configuration contributes to its biological activity profile. Such studies would involve synthesizing and testing a series of analogs with varied N-alkyl substituents to determine the optimal chain length and branching for a desired biological effect.

Q & A

Q. How is N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide structurally characterized, and what are common synthetic routes?

  • Methodological Answer : Structural characterization typically employs NMR spectroscopy (¹H/¹³C) to confirm the pyrrolidine ring and carboxamide substituents, alongside HPLC for purity assessment (>95% recommended) . Synthesis often involves:
  • Ester-to-amide conversion : Reacting methyl 5-oxopyrrolidine-2-carboxylate (e.g., via Thermo Scientific methods ) with dibutylamine under catalytic conditions (e.g., DBU or triethylamine) .
  • Purification : Recrystallization from ethanol or acetonitrile to isolate the crystalline product .

Q. What analytical methods are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC with UV detection (λ = 210–254 nm) is standard for quantifying impurities .
  • Stability studies : Accelerated degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) monitored via LC-MS to identify hydrolytic byproducts (e.g., 5-oxopyrrolidine-2-carboxylic acid) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While direct toxicity data is limited, analogs like N-(4-nitrophenyl)pyrrolidine-2-carboxamide require PPE (gloves, lab coat) and handling in a fume hood due to potential irritancy . Store at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can diastereoselective synthesis of pyrrolidine carboxamide derivatives be optimized?

  • Methodological Answer :
  • Chiral auxiliaries : Use (2R*,3R*)-configured intermediates, as demonstrated in methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, to control stereochemistry .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed coupling or enzymatic resolution (e.g., lipases) for enantiomeric enrichment .
  • Monitoring : Chiral HPLC (e.g., Chiralpak IA column) to validate diastereomeric excess (>90%) .

Q. How can researchers address discrepancies in spectral data between synthesized batches?

  • Methodological Answer : Contradictions in NMR/IR spectra often arise from:
  • Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Tautomerism : The 5-oxo-pyrrolidine ring may exhibit keto-enol tautomerism; stabilize via low-temperature (‒20°C) NMR acquisition .
  • Impurities : Use preparative TLC or column chromatography to isolate minor stereoisomers .

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Methodological Answer :
  • Protective groups : Temporarily block the pyrrolidine nitrogen with Boc groups to prevent unwanted alkylation .
  • Base selection : Avoid strongly nucleophilic bases (e.g., NaH) to minimize ester hydrolysis; use milder agents like potassium carbonate .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Model binding to enzymes (e.g., prolyl oligopeptidase) using PyMOL or AutoDock .
  • SPR spectroscopy : Measure real-time binding kinetics with immobilized receptors (e.g., GPCRs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.